molecular formula C13H11Cl2N3O B8046362 N'-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide

N'-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide

Cat. No.: B8046362
M. Wt: 296.15 g/mol
InChI Key: JGEJEDKSEXTALV-UHFFFAOYSA-N
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Description

N’-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a carboximidamide group and a dichlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide typically involves the reaction of 2,6-dichlorophenol with pyridine-2-carboximidamide. The process begins with the formation of an intermediate, 2,6-dichlorophenoxy methyl chloride, which is then reacted with pyridine-2-carboximidamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridine-2-carboxamidine .

Scientific Research Applications

N’-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals[][6].

Mechanism of Action

The mechanism of action of N’-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-pyridinecarboxamide: Similar structure but with methyl groups instead of chlorophenoxy.

    N-(2,6-dichlorophenyl)-2-pyridinecarboxamide: Similar but lacks the methoxy group.

Uniqueness

N’-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenoxy group enhances its reactivity and potential interactions with biological targets compared to similar compounds .

Properties

IUPAC Name

N'-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c14-9-4-3-5-10(15)12(9)19-8-18-13(16)11-6-1-2-7-17-11/h1-7H,8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEJEDKSEXTALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NCOC2=C(C=CC=C2Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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